molecular formula C14H15ClN4O5S B6486171 6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177444-66-4

6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6486171
CAS No.: 1177444-66-4
M. Wt: 386.8 g/mol
InChI Key: DHJZPZSPKUWRMG-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core. This structure is modified with a 5-nitrofuran-2-amido substituent at position 2, a methyl group at position 6, and a carboxamide group at position 2. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S.ClH/c1-17-5-4-7-9(6-17)24-14(11(7)12(15)19)16-13(20)8-2-3-10(23-8)18(21)22;/h2-3H,4-6H2,1H3,(H2,15,19)(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJZPZSPKUWRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that can be modified to enhance pharmacological properties.

Key Insights:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of thieno[2,3-c]pyridines may possess antibacterial and antifungal properties. The nitrofuran moiety is known for its efficacy against various pathogens.
  • Cancer Research: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under exploration. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively manage pests while minimizing environmental impact.

Case Studies:

  • Research has shown that nitrofuran derivatives can disrupt the metabolic processes of certain pests, leading to effective pest control strategies.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.

Applications:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives: Its chemical properties may allow for the creation of coatings that exhibit resistance to corrosion and wear.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial agents, anticancer drugsExhibits biological activity; further studies needed
Agricultural ChemistryPesticides, herbicidesEffective against certain pests; eco-friendly options
Materials SciencePolymers, coatingsEnhanced stability and protective properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other thieno[2,3-c]pyridine derivatives. Below is a comparative analysis based on molecular features, substituent effects, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
6-Methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride C₁₅H₁₆N₄O₅S·HCl 5-Nitrofuran-2-amido, methyl, carboxamide 420.84 Amide, nitrofuran, hydrochloride Antimicrobial (hypothetical)
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S Boc-protected amine, ethyl ester 350.41 Ester, tert-butoxycarbonyl (Boc) Synthetic intermediate

Key Observations:

This group is associated with antimicrobial activity in analogs like nitrofurantoin . In contrast, the Boc-protected amine and ethyl ester in the comparator compound () increase lipophilicity, making it more suitable as a synthetic intermediate rather than a bioactive molecule .

Molecular Weight and Bioavailability

  • The target compound’s higher molecular weight (420.84 g/mol) compared to the ethyl ester analog (350.41 g/mol) may influence membrane permeability. However, the hydrochloride salt counterbalances this by improving aqueous solubility.

Functional Group Diversity

  • The carboxamide group in the target compound facilitates hydrogen bonding, a feature critical for target binding in drug-receptor interactions.
  • The ethyl ester in the comparator compound serves as a protecting group, often hydrolyzed during synthesis to yield active carboxylic acids.

Research Findings and Limitations

  • Antimicrobial Hypotheses: The nitrofuran moiety is a hallmark of drugs like nifurtimox (antitrypanosomal) and nitrofurantoin (antibacterial). Structural parallels suggest the target compound may share similar mechanisms, such as nitroreductase activation leading to DNA damage .
  • Synthetic Utility : The comparator compound () lacks bioactive substituents, emphasizing its role in multi-step synthesis rather than direct therapeutic use.
  • Data Gaps: No direct comparative studies or in vitro/in vivo data for the target compound are available in open-access literature. Further research is needed to validate its efficacy, toxicity, and pharmacokinetic profile.

Preparation Methods

Gewald Reaction for Thiophene Intermediate

The Gewald reaction facilitates the formation of 2-aminothiophenes, which serve as precursors for the thienopyridine core. A typical procedure involves:

  • Reacting a cyanoacetamide derivative (e.g., ethyl cyanoacetate) with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under reflux (80°C, 12 hours).

  • Isolating the 2-aminothiophene intermediate via filtration and recrystallization (yield: 65–75%).

Example Reaction:

Cyanoacetamide+S8+KetoneEtOH, 80°C2-Aminothiophene\text{Cyanoacetamide} + \text{S}_8 + \text{Ketone} \xrightarrow{\text{EtOH, 80°C}} \text{2-Aminothiophene}

Nitrosation-Cyclization to Form Pyridine Ring

The tetrahydrothienopyridine intermediate is converted to the aromatic thieno[2,3-c]pyridine via nitrosation and acid-mediated cyclization:

  • Treating 4-hydroxy-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with sodium nitrite in hydrochloric acid (0–15°C, 3 hours).

  • Heating the nitroso intermediate in 6 M HCl (60°C, 2 hours) to eliminate the nitroso group and aromatize the ring.

Key Conditions:

  • Yield: 43–56% after distillation.

  • Critical parameters: Temperature control during nitrosation to avoid side reactions.

Introduction of the 6-Methyl Group

Methylation at the 6-position is achieved through N-alkylation of the pyridine nitrogen.

Alkylation Protocol

  • Reacting the thieno[2,3-c]pyridine core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in anhydrous toluene.

  • Stirring at room temperature for 6 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Example:

Thienopyridine+CH3INaH, Toluene6-Methylthienopyridine\text{Thienopyridine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, Toluene}} \text{6-Methylthienopyridine}

Yield: 70–85%.

Functionalization at Position 2: 5-Nitrofuran-2-Amido Installation

The 5-nitrofuran-2-amido group is introduced via amide coupling using a 5-nitrofuran-2-carbonyl chloride intermediate.

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

  • Reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride (1.1 equiv) in dichloromethane (DCM) under nitrogen.

  • Stirring at room temperature for 5 hours, followed by solvent evaporation to isolate the acyl chloride.

Amide Coupling

  • Adding the acyl chloride to a solution of 6-methylthieno[2,3-c]pyridine-2-amine and triethylamine (2.0 equiv) in DCM.

  • Stirring for 5 hours, followed by column chromatography (ethyl acetate/hexane) to isolate the amide.

Reaction Scheme:

6-Methylthienopyridine-2-amine+5-Nitrofuran-2-COClEt3N, DCMTarget Amide\text{6-Methylthienopyridine-2-amine} + \text{5-Nitrofuran-2-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Amide}

Yield: 60–75%.

Carboxamide Formation at Position 3

The 3-carboxamide group is installed through hydrolysis-amination of a pre-existing ester or nitrile group.

Hydrolysis of Ester to Carboxylic Acid

  • Treating the ethyl ester derivative with potassium hydroxide in methanol/water (reflux, 4 hours).

  • Acidifying with HCl to precipitate the carboxylic acid (yield: 80–90%).

Conversion to Carboxamide

  • Reacting the carboxylic acid with ammonium chloride using a coupling agent (e.g., HATU) in DMF.

  • Purifying via recrystallization from ethanol/water (yield: 65–75%).

Hydrochloride Salt Preparation

The final compound is converted to its hydrochloride salt for enhanced stability and solubility:

  • Dissolving the free base in anhydrous ethanol and adding concentrated HCl (1.1 equiv) at 0°C.

  • Filtering the precipitate and washing with cold ether (yield: 95–98%).

Summary of Synthetic Route

StepReaction TypeReagents/ConditionsYield
1Gewald ReactionCyanoacetamide, S₈, EtOH, reflux65–75%
2Nitrosation-CyclizationNaNO₂, HCl, 60°C43–56%
3N-MethylationCH₃I, NaH, Toluene, rt70–85%
4Amide Coupling5-Nitrofuran-2-COCl, Et₃N, DCM60–75%
5Carboxamide FormationKOH, HATU, NH₄Cl65–75%
6Salt FormationHCl, EtOH, 0°C95–98%

Analytical Data and Characterization

  • Melting Point: 241–246°C (decomposition observed).

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, furan-H), 7.89 (d, 1H, amide-NH), 4.32 (q, 2H, CH₂), 3.15 (s, 3H, CH₃), 2.98–2.78 (m, 4H, pyridine-H).

  • HPLC Purity: >98% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Nitrosation Side Reactions: Over-nitrosation can occur if temperature exceeds 15°C; strict temperature control is essential.

  • Amide Hydrolysis: The 5-nitrofuran group is sensitive to strong acids; mild conditions (pH 6–7) are recommended during workup .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, catalyst concentration, and solvent polarity. For example, fractional factorial designs can identify critical factors affecting yield (e.g., HCl concentration during salt formation ). Statistical analysis (ANOVA) helps prioritize variables, reducing experimental iterations while maintaining robustness .

Example Experimental Parameters :

FactorLow LevelHigh Level
Reaction Temperature60°C80°C
HCl Concentration1.0 M3.0 M
Stirring Time1 hour3 hours

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm proton environments (e.g., nitrofuran protons at δ 7.8–8.2 ppm) and methyl groups in the thienopyridine core .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks in the hydrochloride salt .
  • HPLC-MS : Assess purity (>98%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation (H315, H319 ).
  • Conduct reactions in fume hoods to mitigate respiratory hazards (H335 ).
  • Store in airtight containers at 2–8°C to avoid hygroscopic degradation .

Q. How does the hydrochloride salt influence solubility and bioactivity?

  • Methodological Answer :

  • Solubility Testing : Compare solubility in polar solvents (e.g., DMSO vs. methanol) via shake-flask methods. Hydrochloride salts typically enhance aqueous solubility, critical for in vitro assays .
  • Bioactivity Correlation : Use dose-response curves (IC50) to evaluate salt vs. free base efficacy in antimicrobial assays .

Advanced Research Questions

Q. What computational strategies predict reaction pathways for this compound?

  • Methodological Answer :

  • Apply quantum chemical calculations (DFT) to model nitration and amidation steps. Tools like Gaussian or ORCA optimize transition states and intermediates .
  • Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions by integrating experimental data with computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Perform meta-analysis using standardized assay protocols (e.g., fixed cell viability endpoints).
  • Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Use hierarchical clustering to group structurally similar analogs and identify outliers .

Q. What methodologies identify degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • LC-QTOF-MS : Profile degradation products with high-resolution mass accuracy. Key degradation pathways include nitrofuran ring oxidation and thienopyridine hydrolysis .

Q. How do advanced spectroscopic methods resolve tautomeric forms?

  • Methodological Answer :

  • Dynamic NMR : Monitor tautomerization kinetics in DMSO-d6 at variable temperatures (25–80°C).
  • Solid-State NMR : Compare hydrochloride salt vs. free base to detect polymorphic shifts .

Data Contradiction Analysis Framework

Discrepancy SourceResolution StrategyReferences
Variable biological IC50Standardize cell lines and assay conditions
Conflicting XRD dataRe-crystallize in alternative solvents
HPLC purity inconsistenciesUse orthogonal columns (HILIC vs. C18)

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